N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. The triazole ring is further functionalized with a sulfanyl (-S-) group at position 3, linked to an acetohydrazide moiety. The hydrazide segment is conjugated via an imine bond (E-configuration) to a 3-(benzyloxy)phenyl group.
The synthesis likely follows a multi-step protocol involving:
Formation of the 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.
S-alkylation with a bromoacetohydrazide derivative.
Condensation with 3-(benzyloxy)benzaldehyde under acidic conditions .
Properties
Molecular Formula |
C31H27N5O2S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5O2S/c1-23-15-17-27(18-16-23)36-30(26-12-6-3-7-13-26)34-35-31(36)39-22-29(37)33-32-20-25-11-8-14-28(19-25)38-21-24-9-4-2-5-10-24/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+ |
InChI Key |
ZEJFJBHMIFHIJA-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a benzyloxyphenyl compound with appropriate reagents to form the desired intermediate.
Condensation with hydrazide: The intermediate is then condensed with a hydrazide derivative under controlled conditions to form the acetohydrazide moiety.
Cyclization and functionalization: The final step involves cyclization and functionalization to introduce the triazole and sulfanyl groups, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Triazole Substitutions: The target compound’s 4-methylphenyl and phenyl groups at the triazole core enhance steric bulk compared to ZE-4b (ethyl, pyridine) and ZE-5a (cyclohexyl, pyridine). This may influence binding to enzymatic targets like cyclooxygenase (COX) or fungal lanosterol demethylase .
- Sulfanyl Group : The -S- linkage in the target compound and ZE-series analogues is critical for metal chelation, which could modulate antimicrobial activity .
Biological Activity
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzyloxy-substituted phenyl derivatives with triazole-based sulfanyl acetohydrazide. The synthetic route typically includes:
- Formation of the triazole ring : Utilizing appropriate precursors to create the 1,2,4-triazole structure.
- Condensation reactions : Combining the triazole derivative with benzyloxy phenyl aldehydes to form the hydrazone linkage.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its potential as an antimicrobial agent in therapeutic applications.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has demonstrated notable antioxidant properties, which are crucial in combating oxidative stress-related diseases. The DPPH radical scavenging assay revealed an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.
Anti-inflammatory Effects
In vivo studies have shown that this compound significantly reduces inflammation in animal models. The compound was effective in lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its antioxidant capacity by neutralizing free radicals.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways related to inflammation and oxidative stress.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, this compound was found to protect neuronal cells from apoptosis induced by oxidative stress.
- Anticancer Activity : Preliminary investigations have suggested that the compound may possess anticancer properties, inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values around 20 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
